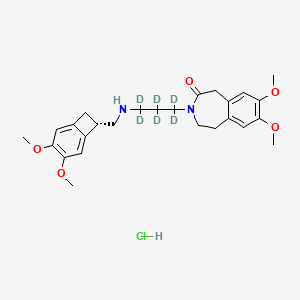

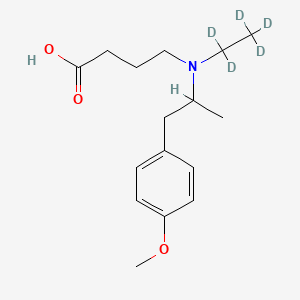

外消旋 5-羟甲基托特罗丁-d14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

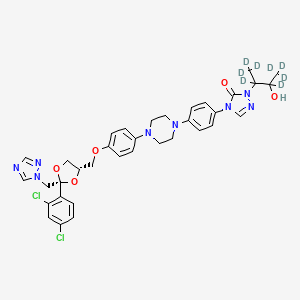

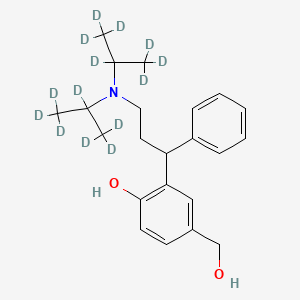

“rac 5-Hydroxymethyl Tolterodine-d14” is a labelled analogue of "rac 5-Hydroxymethyl Tolterodine" . It is an active metabolite of Tolterodine , which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence .

Molecular Structure Analysis

The molecular formula of “rac 5-Hydroxymethyl Tolterodine-d14” is C22H31NO2 . The exact molecular structure is not provided in the available resources.科学研究应用

Overactive Bladder Syndrome Treatment

Rac 5-Hydroxymethyl Tolterodine-d14, also known as 5-HMTD14, is a chemical compound used in the treatment of overactive bladder syndrome . This medication works by blocking the action of a neurotransmitter called acetylcholine, which is responsible for muscle contractions in the bladder .

Muscarinic Receptor Antagonist

Rac-5-Hydroxymethyl Tolterodine-d14 is a muscarinic receptor antagonist . It has Ki values of 2.3 nM, 2 nM, 2.5 nM, 2.8 nM, and 2.9 nM for M1, M2, M3, M4, and M5 receptors, respectively .

Metabolic Pathway Analysis

The deuterated analog of 5-HMT allows for more precise analysis of the drug’s metabolic pathways . This modification enhances its stability within the body, making it a valuable tool in pharmacokinetic studies .

Drug Development Process

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The use of deuterated analogs like rac 5-Hydroxymethyl Tolterodine-d14 can provide valuable insights during the drug development process.

Impurity Analysis

Rac 5-Hydroxymethyl Tolterodine-d14 is one of the impurities of Tolterodine . Therefore, it can be used in the analysis and quality control of Tolterodine production.

Research Use

Rac-5-Hydroxymethyl Tolterodine-d14 can be used for overactive bladder research . It can help in understanding the mechanism of action of Tolterodine and its metabolites.

作用机制

Target of Action

Rac 5-Hydroxymethyl Tolterodine-d14, also known as (Rac)-Desfesoterodine-d14, is an active metabolite of Tolterodine . The primary targets of this compound are the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in transmitting signals in the nervous system. Specifically, it has a high affinity for M1, M2, M3, M4, and M5 subtypes of muscarinic receptors .

Biochemical Pathways

The action of Rac 5-Hydroxymethyl Tolterodine-d14 primarily affects the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it disrupts the normal signaling process in this pathway. The downstream effects include a reduction in muscle contractions in the bladder, leading to decreased urinary frequency, urgency, and incontinence .

Pharmacokinetics

It’s known that the compound is a deuterium-labeled version of (rac)-5-hydroxymethyl tolterodine . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The molecular and cellular effects of Rac 5-Hydroxymethyl Tolterodine-d14’s action primarily involve the relaxation of the bladder muscles. By blocking the action of acetylcholine on muscarinic receptors, it reduces muscle contractions in the bladder . This leads to a decrease in urinary frequency, urgency, and incontinence, which are symptoms of overactive bladder syndrome .

属性

IUPAC Name |

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-UWDFEEFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。